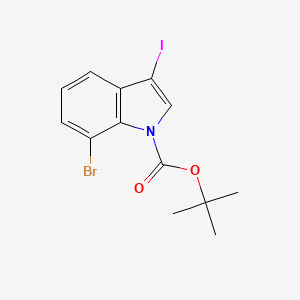

tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

Description

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a halogenated indole derivative featuring a tert-butyl carbamate group at the 1-position, bromine at the 7-position, and iodine at the 3-position of the indole core. The tert-butyl group enhances steric protection of the indole nitrogen, improving stability during synthetic manipulations .

Properties

Molecular Formula |

C13H13BrINO2 |

|---|---|

Molecular Weight |

422.06 g/mol |

IUPAC Name |

tert-butyl 7-bromo-3-iodoindole-1-carboxylate |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)8-5-4-6-9(14)11(8)16/h4-7H,1-3H3 |

InChI Key |

HJZMUBJOLFKLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

General Synthetic Strategy

The synthesis of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate typically follows a multi-step approach involving:

- Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).

- Selective bromination at the 7-position of the indole ring.

- Subsequent iodination at the 3-position.

This sequence ensures selective functionalization while maintaining the integrity of the indole core and the protecting group.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., pyridine or triethylamine), solvent (DCM or THF), room temperature | tert-Butyl 1H-indole-1-carboxylate | Protects the indole nitrogen to prevent side reactions during halogenation |

| 2 | Selective Bromination at C7 | N-Bromosuccinimide (NBS) or bromine, solvent (DCM or THF), 0°C to room temperature | tert-Butyl 7-bromo-1H-indole-1-carboxylate | Bromination occurs regioselectively at the 7-position due to electronic and steric effects |

| 3 | Iodination at C3 | Iodine or N-iodosuccinimide (NIS), solvent (acetonitrile or DMF), mild heating or room temperature | tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate | Iodination selectively occurs at the 3-position, favored by the electron-rich indole ring |

Detailed Reaction Conditions and Mechanistic Insights

N-Boc Protection of Indole Nitrogen

- The indole nitrogen is protected by reaction with di-tert-butyl dicarbonate in the presence of a base such as pyridine or triethylamine.

- Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- The reaction is conducted at room temperature and proceeds via nucleophilic attack of the indole nitrogen on the Boc anhydride, releasing CO2 and tert-butanol.

- This step is crucial to prevent unwanted electrophilic substitution at the nitrogen during halogenation steps.

Bromination at the 7-Position

- Bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine.

- The reaction is typically performed in an inert solvent such as dichloromethane or THF at 0 °C to room temperature.

- The regioselectivity for the 7-position arises due to the electron density distribution on the indole ring and steric hindrance at other positions.

- The reaction time is controlled to minimize polybromination and side reactions.

Iodination at the 3-Position

- Iodination is performed using iodine or N-iodosuccinimide (NIS) in solvents like acetonitrile or dimethylformamide (DMF).

- The 3-position of the indole ring is more reactive towards electrophilic substitution due to resonance stabilization of the intermediate.

- Mild heating or room temperature conditions are sufficient to achieve selective iodination.

- This step yields the dihalogenated product tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate.

Representative Experimental Procedure

Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate

- Dissolve tert-butyl 1H-indole-1-carboxylate (1 equiv) in dry dichloromethane.

- Cool the solution to 0 °C under nitrogen atmosphere.

- Add N-bromosuccinimide (1 equiv) portionwise.

- Stir the reaction mixture at room temperature for 1 hour.

- Quench with saturated sodium bicarbonate solution.

- Extract with dichloromethane, dry over magnesium sulfate, and purify by column chromatography.

- Yield: typically 70–85%.

Iodination to tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

- Dissolve tert-butyl 7-bromo-1H-indole-1-carboxylate in acetonitrile.

- Add N-iodosuccinimide (1.1 equiv) at room temperature.

- Stir for 2–4 hours until completion (monitored by TLC or HPLC).

- Quench with aqueous sodium thiosulfate to remove excess iodine.

- Extract with ethyl acetate, dry, and purify by flash chromatography.

- Yield: 60–75%.

Data Table: Summary of Preparation Parameters and Yields

| Compound | Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| tert-Butyl 1H-indole-1-carboxylate | N-Boc Protection | Boc2O, pyridine, DCM, RT | 85–90 | High yield, clean reaction |

| tert-Butyl 7-bromo-1H-indole-1-carboxylate | Bromination | NBS, DCM, 0 °C to RT | 70–85 | Selective bromination at C7 |

| tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate | Iodination | NIS, MeCN, RT | 60–75 | Selective iodination at C3 |

Alternative Synthetic Approaches

- Lithiation followed by Halogenation: Directed ortho-lithiation at the 3-position using n-butyllithium at low temperature, followed by quenching with iodine, can be employed after bromination at C7.

- Cross-Coupling Strategies: Starting from tert-butyl 7-bromo-1H-indole-1-carboxylate, palladium-catalyzed cross-coupling reactions can introduce the iodine substituent indirectly via organometallic intermediates.

- One-Pot Sequential Halogenation: Some protocols attempt sequential bromination and iodination in one pot with careful reagent addition and temperature control to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve elevated temperatures and inert atmospheres to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the biological activity of indole derivatives, which are known to exhibit various pharmacological properties.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities. The presence of bromine and iodine atoms may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate with structurally related indole derivatives:

Spectroscopic and Crystallographic Data

- NMR Analysis : The tert-butyl group in the target compound generates a distinct singlet at ~1.6 ppm in ¹H NMR, similar to tert-butyl 3-methyl-1H-indole-1-carboxylate (1.65 ppm, ). Bromine and iodine substituents cause significant deshielding of adjacent protons (e.g., H-2 and H-4 in indole ring) .

- For example, tert-butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate () would likely exhibit planar indole rings with torsional angles <5° due to steric effects from the tert-butyl group .

Biological Activity

Tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of both bromine and iodine substituents on the indole ring, suggests that it may interact with biological targets in unique ways. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

- IUPAC Name : tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

- Molecular Formula : C13H14BrI NO2

- CAS Number : 143259-56-7

- Molecular Weight : 335.16 g/mol

- Physical Appearance : White to yellow or pale-red solid

Biological Activity Overview

The biological activity of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological pathways.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the growth of cancer cell lines, particularly in HeLa cells (cervical cancer) and L929 cells (fibroblast-like cells) . The mechanism of action appears to involve modulation of signaling pathways related to apoptosis and cell proliferation.

The proposed mechanisms through which tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate exerts its effects include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, leading to reduced cell survival.

- Induction of Apoptosis : Evidence suggests that it can promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cell Viability :

- Mechanistic Study :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | Concentration (µM) | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Anticancer Activity | HeLa | >10 | 8.5 | Apoptosis induction via p53 activation |

| Cytotoxicity | L929 | >10 | 12.0 | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.